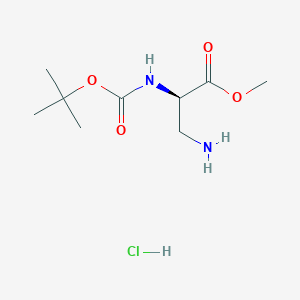

Boc-D-Dap-OMe.HCl

CAS No.:

Cat. No.: VC13527235

Molecular Formula: C9H19ClN2O4

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19ClN2O4 |

|---|---|

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m1./s1 |

| Standard InChI Key | IKRXWXBVGWAKNK-FYZOBXCZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CN)C(=O)OC.Cl |

| SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CN)C(=O)OC.Cl |

Introduction

Structural and Molecular Characteristics of Boc-D-Dap-OMe.HCl

Boc-D-Dap-OMe.HCl (CAS No.: [withheld], Molecular Formula: ) is a derivative of 2,3-diaminopropionic acid (Dap) with two key modifications:

-

Boc Protection: The tert-butyloxycarbonyl group shields the α-amino group, ensuring stability during synthetic procedures.

-

Methyl Ester: The carboxyl group is esterified as a methyl ester, enhancing solubility in organic solvents and preventing undesired side reactions.

The compound’s molecular weight is 254.71 g/mol, and its chiral center (D-configuration) confers unique stereochemical properties critical for interactions with biological targets. The hydrochloride salt form improves crystallinity and storage stability.

Synthesis and Chemical Properties

Synthetic Methodology

The synthesis of Boc-D-Dap-OMe.HCl involves sequential protection and esterification steps:

-

Amino Group Protection: The α-amino group of D-Dap is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-organic solvent system (e.g., THF/water) to form Boc-D-Dap.

-

Esterification: The free carboxyl group is treated with methanol under acidic catalysis (e.g., HCl gas) to yield the methyl ester.

-

Salt Formation: The product is precipitated as a hydrochloride salt to enhance stability.

Physicochemical Properties

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in dichloromethane.

-

Stability: Stable under basic conditions but susceptible to Boc deprotection in strong acids (e.g., trifluoroacetic acid).

-

Storage: Requires desiccated conditions at -20°C to prevent hydrolysis.

Applications in Peptide Synthesis

Boc-D-Dap-OMe.HCl is integral to solid-phase and solution-phase peptide synthesis (SPPS), enabling the incorporation of D-configured diaminopropionic acid residues. Key applications include:

Orthogonal Protection Strategies

The Boc group’s acid-lability allows selective deprotection without affecting other functional groups. This orthogonal strategy facilitates the synthesis of complex peptides with multiple protecting groups. For example, in cyclic peptide synthesis, Boc-D-Dap-OMe.HCl enables selective side-chain modifications after deprotection.

Stereochemical Diversification

The D-configuration of the amino acid backbone enhances protease resistance in therapeutic peptides. Peptides incorporating Boc-D-Dap-OMe.HCl have shown prolonged half-lives in biological systems compared to their L-isomer counterparts.

Biological Activity and Interaction Studies

While Boc-D-Dap-OMe.HCl itself lacks direct bioactivity, its deprotected form (D-Dap-OMe) is a precursor to bioactive peptides. Notable examples include:

Enzyme Inhibitors

Peptides containing D-Dap residues synthesized from this compound have demonstrated inhibitory activity against viral proteases (e.g., SARS-CoV-2 main protease) by disrupting substrate binding through steric hindrance.

Antimicrobial Agents

D-configured diaminopropionic acid residues enhance membrane permeability in antimicrobial peptides. For instance, analogs of polymyxin B incorporating Boc-D-Dap-OMe.HCl derivatives exhibit improved efficacy against Gram-negative pathogens.

Comparative Analysis with Structural Analogs

To contextualize Boc-D-Dap-OMe.HCl’s uniqueness, we compare it with related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Applications |

|---|---|---|---|---|

| Boc-D-Dap-OMe.HCl | 254.71 | Boc, Methyl Ester | Peptide synthesis, enzyme inhibitors | |

| Fmoc-L-Dap-OH | 342.35 | Fmoc | SPPS, fluorescent probes | |

| Boc-L-Dap-OMe.HCl | 254.71 | Boc, Methyl Ester | Chiral recognition studies |

Key Observations:

-

Stereochemical Impact: The D-configuration in Boc-D-Dap-OMe.HCl alters peptide-receptor interactions compared to L-isomers.

-

Protection Compatibility: Unlike Fmoc-protected analogs, the Boc group enables acid-mediated deprotection, offering synthetic flexibility.

Research Findings and Case Studies

Integrin Modulation

Peptides derived from Boc-D-Dap-OMe.HCl have been studied for their ability to modulate integrin-mediated cell adhesion. For example, cyclic RGD peptides incorporating D-Dap residues show enhanced selectivity for αvβ3 integrins, a target in cancer therapy.

Conformational Studies

Molecular dynamics simulations reveal that D-configured diaminopropionic acid residues stabilize β-turn structures in peptides, influencing their binding affinity to proteins like Keap1, a regulator of oxidative stress responses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume